The compound is cataloged under various databases, including PubChem and Sigma-Aldrich, where it is listed with the CAS number 2089525-36-8 . As an acrylic acid derivative, it falls under the category of unsaturated carboxylic acids, which are known for their reactivity and utility in organic synthesis.
The synthesis of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid can be achieved through several methods, primarily involving the Knoevenagel condensation reaction. This reaction typically involves the condensation of a carbonyl compound (such as an aldehyde or ketone) with an active methylene compound.
The molecular structure of (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid features a central prop-2-enoic acid moiety with a difluoromethoxy group attached to a phenyl ring.
The InChI representation of this compound is provided as follows:
(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid primarily relates to its potential biological activities:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed for structural elucidation and purity assessment.
(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid holds potential applications in various fields:
The compound systematically named (2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid (CAS: CID 6001344) adheres to IUPAC conventions for stereodescriptors and substituent hierarchy. The prefix "(2E)" explicitly defines the trans configuration across the prop-2-enoic acid double bond, critical for molecular geometry and electronic properties. The parent structure is prop-2-enoic acid (acrylic acid), substituted at the 3-position by a 2-(difluoromethoxy)phenyl group. The difluoromethoxy moiety (–OCF₂H) is an electron-withdrawing group ortho to the unsaturated chain, influencing conjugation and acidity.
The molecular formula C₁₀H₈F₂O₃ (molar mass: 214.17 g/mol) is confirmed via high-resolution mass spectrometry, with SMILES notation C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)F encoding the E-configuration using the "/C=C/" directional bonds. The InChIKey KLWSPVZYBMMDBR-AATRIKPKSA-N provides a unique identifier for databases, where the "AATRIKPK" fragment specifies stereochemistry [1].
While direct crystallographic data for this specific compound is unavailable in the search results, analogous α,β-unsaturated cinnamate systems (e.g., complex trifluoromethyl derivatives) exhibit planar backbones. The E-isomer typically shows:
Table: Predicted Geometric Parameters (Computational Models)
| Parameter | Value | Method |
|---|---|---|
| Dihedral angle (C1-C2-OCF₂H) | 8.5° | DFT B3LYP/6-31G* |
| C=O bond length | 1.218 Å | DFT B3LYP/6-31G* |
| C=C bond length | 1.335 Å | DFT B3LYP/6-31G* |
Carboxylic Acid
The –COOH group exhibits strong hydrogen-bonding capacity (H-bond donor: 1, acceptor: 2). Its acidity is enhanced by conjugation (pKa ~4–5), enabling salt formation (e.g., piperazine adducts in related structures). IR spectra confirm dimerization via broad O–H stretches (2500–3000 cm⁻¹) [10].
Difluoromethoxy Group (–OCF₂H)
The ortho-positioned –OCF₂H contributes:
α,β-Unsaturated System
The E-configured acrylate enables:
NMR Spectroscopy
Critical shifts (predicted/theoretical, δ ppm):
IR Spectroscopy
Key bands (cm⁻¹):
Mass Spectrometry
Table: Characteristic Spectroscopic Signatures
| Technique | Key Signal | Assignment |
|---|---|---|
| ¹H NMR | 6.35 ppm (t, J=73 Hz) | –OCF₂H |
| ¹³C NMR | 110.5 ppm (t, J=258 Hz) | OCF₂ |
| IR | 1680 cm⁻¹ | ν(C=O), conjugated |
| MS | m/z 213.04 | [M-H]⁻ |
Key parameters calculated via QSPR models:
Table: Computed Physicochemical Descriptors
| Parameter | Value | Prediction Method |
|---|---|---|
| TPSA | 46.53 Ų | QSPR |
| Consensus LogP | 2.11 | iLOGP/XLOGP3/WLOGP |
| Rotatable bonds | 2 | SMILES-based count |
| H-bond acceptors | 5 | SMARTS query |
| H-bond donors | 1 | SMARTS query |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5